8-fluoro-2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the use of fluorinated intermediates and specific catalysts to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include anticancer, antiviral, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
What sets 4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine apart is its specific fluorinated structure, which can enhance its biological activity and stability. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H20FN3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
8-fluoro-2-methyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C19H20FN3/c1-22-10-7-19-17(13-22)16-12-15(20)2-3-18(16)23(19)11-6-14-4-8-21-9-5-14/h2-5,8-9,12H,6-7,10-11,13H2,1H3 |
InChI Key |
PRSVXRUERNSVCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2CCC4=CC=NC=C4)C=CC(=C3)F |
Origin of Product |
United States |
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